molecular formula C6H14O B091877 (R)-(-)-4-Methyl-2-pentanol CAS No. 16404-54-9

(R)-(-)-4-Methyl-2-pentanol

Cat. No. B091877
CAS RN: 16404-54-9
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-ZCFIWIBFSA-N
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Description

(R)-(-)-4-Methyl-2-pentanol is a branched chain saturated alcohol with a hydroxyl group and a carbon chain ranging from C(4) to C(12) with one or several methyl side chains. It is used as a fragrance ingredient and is part of a larger group of similar compounds that are reviewed for their toxicological and dermatological safety .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, (R)-2-Methylpentanol, which shares structural similarities with (R)-(-)-4-Methyl-2-pentanol, has been produced through a biocatalytic process. This process involves the enantiospecific reduction of racemic 2-methylvaleraldehyde using an evolved ketoreductase enzyme, which selectively reduces the (R)-enantiomer to the desired product . Although not directly about (R)-(-)-4-Methyl-2-pentanol, this study provides insight into the synthesis of similar branched chain saturated alcohols.

Molecular Structure Analysis

The molecular structure of compounds related to (R)-(-)-4-Methyl-2-pentanol has been characterized in studies such as the one on 3,4-dichloro-2-pentanol. Here, all four diastereomers were synthesized, and their stereochemistry was elucidated using X-ray crystallography. Complete NMR data was provided, which could be useful for structural elucidation of similar compounds .

Chemical Reactions Analysis

While specific chemical reactions of (R)-(-)-4-Methyl-2-pentanol are not detailed in the provided papers, the microbial production of (2R, 4R)-2,4-pentanediol through the enantioselective reduction of acetylacetone and stereoinversion of 2,4-pentanediol suggests that microorganisms can be used to induce specific stereochemical outcomes in the production of related alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-4-Methyl-2-pentanol are not directly reported in the provided papers. However, the toxicologic and dermatologic review of 2-methyl-4-phenylpentanol, a compound with a similar structure, includes data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, repeated dose, and genotoxicity . These properties are crucial for assessing the safety of fragrance materials and could be inferred to have relevance to (R)-(-)-4-Methyl-2-pentanol.

Scientific Research Applications

  • Biofuel Production : Studies have highlighted the potential of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, as biofuels. These compounds are natural by-products of microbial fermentations and can be synthesized through metabolic engineering in microorganisms, showing promise for efficient production (Cann & Liao, 2009).

  • Fragrance Industry : (R)-(-)-4-Methyl-2-pentanol has been reviewed for its use as a fragrance ingredient. This compound falls under the category of branched chain saturated alcohols, commonly used in fragrances, and has been studied for its toxicological and dermatological properties (McGinty et al., 2010).

  • Enantioselective Catalysis : Research on the enantioselective catalysis of 4-methyl-2-pentanone to (R)-(-)-4-methyl-2-pentanol has been conducted. Silica-supported starch–polysulfosiloxane–Pt complexes have shown promising results in this process, offering high product and optical yields (Huang et al., 2002).

  • Chemical Communication in Insects : The role of pentanol isomers in the mating behavior of certain insect species has been investigated. These compounds, including 3-ethyl-4-methylpentanol, play a critical role in the sex pheromones of insects like the European congener Polyergus rufescens (Castracani et al., 2008).

  • Combustion and Fuel Research : Pentanol isomers are being studied for their combustion characteristics and potential as alternative fuel sources. These compounds, including 2-methyl-1-butanol, have been examined in different experimental setups like jet-stirred reactors and engines, revealing insights into their combustion chemistry and emissions (Serinyel et al., 2014).

  • Biocatalytic Applications : The development of biocatalytic processes for the kinetic resolution of racemic mixtures involving (R)-2-Methylpentanol has been explored. These studies focus on the enantioselective synthesis of chiral intermediates for pharmaceuticals and other applications (Gooding et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, its potential hazards, the precautions that need to be taken while handling it, and the first aid measures that need to be taken in case of exposure.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and the compound’s potential impact on science and society.


For a specific compound like “®-(-)-4-Methyl-2-pentanol”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be a good place to start your search. You could also try using online resources like PubChem, ChemSpider, or Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2R)-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWICLMDOOCFB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-4-Methyl-2-pentanol

CAS RN

16404-54-9
Record name (2R)-4-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
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17.2 g
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4.56 g
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4-methyl-2-pentanol 1-ethoxy-2-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
K Huang, L Xue, YC Hu, MY Huang, YY Jiang - Reactive and Functional …, 2002 - Elsevier
A new chiral natural bio-polymer–metal complexes, silica-supported starch–polysulfosiloxane–platinum complex (SiO 2 –ST–Si–S–Pt) has been prepared by a very simple method, and …
Number of citations: 68 www.sciencedirect.com
L Xue, BY Li, MY Huang… - Polymers for Advanced …, 2003 - Wiley Online Library
A new chiral polymer–metal complex, silica‐supported alginic acid‐L‐glutamic acid–Pt complex (SiO 2 ‐AA‐L‐Glu‐Pt), has been prepared by a very simple method and has been found …
Number of citations: 4 onlinelibrary.wiley.com
MY Yin, GL Yuan, YQ Wu, MY Huang… - Journal of Molecular …, 1999 - Elsevier
A silica-supported chitosan–palladium complex has been found to catalyze the asymmetric hydrogenation of some ketones to corresponding chiral alcohols, such as acetophenone to (…
Number of citations: 117 www.sciencedirect.com
X Zhang, Y Geng, B Han, MY Ying… - Polymers for …, 2001 - Wiley Online Library
Zeolite‐supported gelatin–iron complex (zeo–gelatin–Fe) was prepared from zeolite, gelatin and ferric chloride, and was found to be useful as a chiral catalyst for the asymmetric …
Number of citations: 32 onlinelibrary.wiley.com
GL Yuan, MY Yin, MY Huang… - Polymers for Advanced …, 1999 - Wiley Online Library
A wool–Pt complex was prepared by the reaction of wool with chloroplatinic acid in ethanol solution, and was found to be useful as a chiral catalyst for the asymmetric hydrogenation of …
Number of citations: 12 onlinelibrary.wiley.com
P Xue, T Wu - Frontiers of Chemical Engineering in China, 2007 - Springer
A heterogeneous chiral catalyst Fe(III)-CS (chitosan) complex/mesoporous molecular sieve SBA-15 (Santa Barbara Amorphous) was prepared. The asymmetric transfer hydrogenations …
Number of citations: 3 link.springer.com
M Mizobuchi, K Nagayama - Biochemical Engineering Journal, 2015 - Elsevier
This study presents an immobilized alcohol dehydrogenase reaction in the gas phase under reduced pressure. The catalytic ability (activity, stereoselectivity and productivity) of alcohol …
Number of citations: 5 www.sciencedirect.com
K Nagayama, AC Spieß, J Büchs - Chemical engineering journal, 2012 - Elsevier
The efficacy of glycerol as an additive at enzyme immobilization on the catalytic performance (activity, stability, enantioselectivity and productivity) of immobilized (R)-specific …
Number of citations: 16 www.sciencedirect.com
XUE Ping, WU Tao - Chinese Journal of Catalysis, 2006 - cjcatal.com
Abstract: A new chiral heterogeneous catalyst, Pd-chitosan (CS) complex supported on mesoporous molecular sieve MCM-48 was prepared and characterized by X-ray photoelectron …
Number of citations: 3 www.cjcatal.com
P Xue, T Wu - Shiyou Huagong, 2006 - hero.epa.gov
… Under above KOH concentration and reaction temperature, and reaction time 8 hr, the ee of R-4-methyl-2-pentanol, and conversion of 4-methyl-2-pentanone amount to 50.2 and 25.5%, …
Number of citations: 0 hero.epa.gov

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